16-Acetoxy-7-O-acetylhorminone
Overview
Description
16-Acetoxy-7-O-acetylhorminone is a natural compound isolated from the leaves of Rabdosia lophanthoides var. gerardiana . It belongs to the class of abietane diterpenoids and has a molecular formula of C24H32O7 with a molecular weight of 432.51 g/mol . This compound is known for its potential biological activities and is primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Acetoxy-7-O-acetylhorminone typically involves the extraction from natural sources, specifically the leaves of Rabdosia lophanthoides var. gerardiana . The extraction process includes solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified through various chromatographic techniques.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes for research purposes .
Chemical Reactions Analysis
Types of Reactions
16-Acetoxy-7-O-acetylhorminone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
16-Acetoxy-7-O-acetylhorminone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 16-Acetoxy-7-O-acetylhorminone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of epidermal growth factor receptor wild-type non-small cell lung cancer cells in a dose-dependent manner . The compound alters cell morphology and inhibits cell migration, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
16-Acetoxy-7-O-acetylhorminone is unique due to its specific structure and biological activities. Similar compounds include:
16-Hydroxyhorminone: Another abietane diterpenoid with similar biological properties.
Horminone: A related compound with comparable chemical structure and activities.
6,12,15-Trihydroxy-5,8,11,13-abietetriene-7-one: Another diterpenoid isolated from the same plant source.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[(4bS,8aS,10R)-10-acetyloxy-1-hydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-12(11-30-13(2)25)17-20(27)18-15(31-14(3)26)10-16-23(4,5)8-7-9-24(16,6)19(18)22(29)21(17)28/h12,15-16,27H,7-11H2,1-6H3/t12?,15-,16+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCAYMPTUWTOLE-IASILQIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2OC(=O)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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